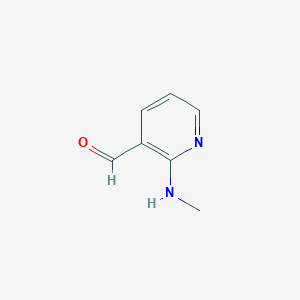

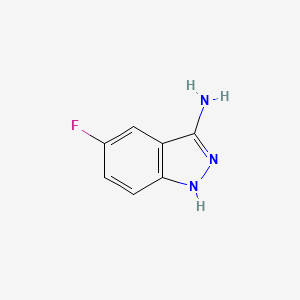

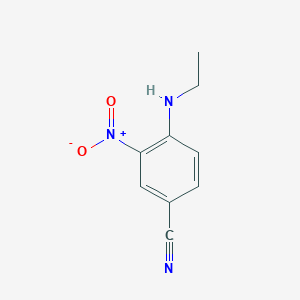

2-(Methylamino)nicotinaldehyde

概要

説明

2-(Methylamino)nicotinaldehyde (MANA) is an organic compound belonging to the class of aldehydes. It is a derivative of nicotinic acid and is composed of a methyl group attached to the nitrogen atom of the nicotinic acid. MANA has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology.

科学的研究の応用

Metabolic Studies and Uremic Toxicity

2-(Methylamino)nicotinaldehyde, as part of the metabolism of nicotinamide, plays a role in studies related to metabolic pathways and their implications. In the context of uremia, one of its metabolites, N-methyl-2-pyridone-5-carboxamide (2PY), has been identified as a uremic toxin. This discovery is significant in understanding the metabolic complications in end-stage renal disease, particularly in relation to high phosphorus levels and potential uremic toxicities (Lenglet et al., 2016). Furthermore, the inhibition of poly (ADP-ribose) polymerase-1 activity by 2PY suggests a possible link to DNA replication and repair mechanisms (Rutkowski et al., 2003).

Synthesis and Functionalization in Organic Chemistry

This compound is used as a starting material in the synthesis of various organic compounds. For instance, it serves as a precursor in the practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, which is further used in the development of highly functionalized 1,6-naphthyridones (Montoir et al., 2014). This highlights its importance in medicinal chemistry and drug development.

Antiviral Research

Research has explored the reaction of nicotinaldehyde with various compounds to synthesize new heterocyclic compounds with potential antiviral activities. These studies provide insights into the structural possibilities for developing novel antiviral agents (Attaby et al., 2007).

Biomedical Applications

In biomedical research, this compound, through its metabolites, is linked to the study of enzyme inhibitors, which are crucial in understanding various metabolic and physiological processes. For example, nicotinamidases, which hydrolyze nicotinamide, are inhibited by nicotinaldehydes. This inhibition is vital for understanding the metabolism of NAD+ and its role in organismal aging and pathogenic microbe growth (French et al., 2010).

作用機序

Pharmacokinetics

The compound has a high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant . Its lipophilicity (Log Po/w) is 1.19 (iLOGP), indicating a moderate level of lipophilicity, which can influence its distribution within the body . The water solubility of the compound is reported to be 2.48 mg/ml, classifying it as very soluble .

生化学分析

Biochemical Properties

2-(Methylamino)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound interacts with several enzymes, including nicotinamide adenine dinucleotide (NAD) biosynthesis enzymes. It serves as a precursor in the NAD biosynthesis pathway, where it is converted into nicotinamide adenine dinucleotide through a series of enzymatic reactions . The interaction with NAD biosynthesis enzymes highlights its importance in cellular metabolism and energy production.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In leukemia cells, for instance, it has been observed to replenish intracellular levels of nicotinamide adenine dinucleotide when treated with nicotinamide phosphoribosyltransferase inhibitors . This replenishment prevents oxidative stress, mitochondrial dysfunction, and adenosine triphosphate depletion, thereby maintaining cellular function. Additionally, this compound influences cell signaling pathways and gene expression, contributing to its potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a precursor in the nicotinamide adenine dinucleotide biosynthesis pathway. It binds to specific enzymes involved in this pathway, facilitating the conversion of nicotinaldehyde to nicotinamide adenine dinucleotide . This binding interaction is crucial for the compound’s ability to replenish intracellular nicotinamide adenine dinucleotide levels and prevent cellular dysfunction. Furthermore, this compound may also modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to maintain cellular function and prevent oxidative stress, highlighting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to effectively replenish intracellular nicotinamide adenine dinucleotide levels without causing adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nicotinamide adenine dinucleotide biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, facilitating the conversion of nicotinaldehyde to nicotinamide adenine dinucleotide . These interactions are essential for maintaining cellular energy production and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to permeate cell membranes efficiently, allowing it to reach intracellular targets . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments, ensuring its availability for biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it participates in nicotinamide adenine dinucleotide biosynthesis . Additionally, it may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its role in maintaining cellular energy production and preventing oxidative stress.

特性

IUPAC Name |

2-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGWWKGIQXCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389895 | |

| Record name | 2-(methylamino)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32399-08-9 | |

| Record name | 2-(methylamino)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main reaction involving 2-(Methylamino)nicotinaldehyde described in the research?

A1: The research focuses on a novel palladium-catalyzed coupling sequence using this compound and 3-Bromo-2-chlorothiophene. [] This reaction efficiently constructs 4-pyridone fused hybrid scaffolds, which are valuable building blocks for various chemical syntheses, particularly in medicinal chemistry.

Q2: What is the significance of using a palladium catalyst in this reaction?

A2: Palladium catalysts are known for their ability to facilitate cross-coupling reactions between organic halides and various nucleophiles. [] In this specific case, the palladium catalyst enables the coupling between the aldehyde group of this compound and the bromine atom of 3-Bromo-2-chlorothiophene, forming a new carbon-carbon bond. This reaction wouldn't proceed efficiently without the presence of the catalyst.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)